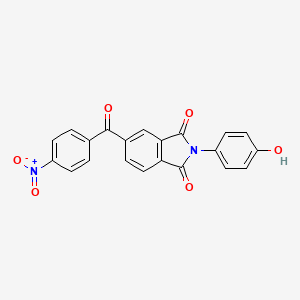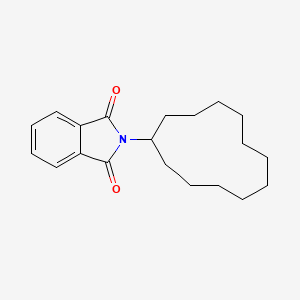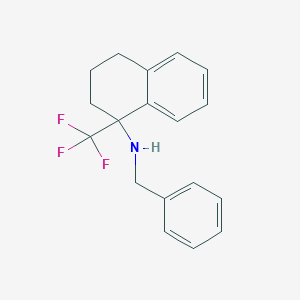
N-Benzyl-1-(trifluoromethyl)tetralin-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Benzyl-1-(trifluoromethyl)tetralin-1-amine is a compound that belongs to the class of α-tertiary amines. These compounds are characterized by the presence of a tetrasubstituted carbon stereogenic center in the α-position to a nitrogen atom. The trifluoromethyl group in its structure is of significant interest due to its influence on the compound’s chemical and biological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-1-(trifluoromethyl)tetralin-1-amine typically involves the use of trifluoromethyl ketimines. These ketimines are prepared using corresponding ketones and alkyl(aryl)amines. The direct addition of carbon-centered nucleophiles to the C=N double bond of imines is a common synthetic approach. This reaction is often catalyzed by metal complex catalysts or organocatalysts .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, are likely applied to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
N-Benzyl-1-(trifluoromethyl)tetralin-1-amine undergoes various chemical reactions, including:
Oxidation: The benzylic position can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like Grignard reagents and organolithium compounds are commonly employed.
Major Products
The major products formed from these reactions include:
Oxidation: Benzyl ketones and carboxylic acids.
Reduction: Primary and secondary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-Benzyl-1-(trifluoromethyl)tetralin-1-amine has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including neuroprotective and anti-inflammatory effects.
Medicine: It is investigated for its potential use in drug development, particularly in the design of pharmaceuticals with improved pharmacokinetic properties.
Mechanism of Action
The mechanism of action of N-Benzyl-1-(trifluoromethyl)tetralin-1-amine involves its interaction with molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to cross biological membranes more easily. This property is crucial for its potential neuroprotective effects, as it can interact with neuronal receptors and enzymes involved in neurotransmitter metabolism .
Comparison with Similar Compounds
Similar Compounds
Fluoxetine: An antidepressant with a trifluoromethyl group.
Efavirenz: An anti-HIV agent with a trifluoromethyl group.
Mefloquine: An antimalarial drug with a trifluoromethyl group.
Uniqueness
N-Benzyl-1-(trifluoromethyl)tetralin-1-amine is unique due to its specific structural features, such as the combination of a benzyl group and a trifluoromethyl group on a tetralin scaffold. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C18H18F3N |
|---|---|
Molecular Weight |
305.3 g/mol |
IUPAC Name |
N-benzyl-1-(trifluoromethyl)-3,4-dihydro-2H-naphthalen-1-amine |
InChI |
InChI=1S/C18H18F3N/c19-18(20,21)17(22-13-14-7-2-1-3-8-14)12-6-10-15-9-4-5-11-16(15)17/h1-5,7-9,11,22H,6,10,12-13H2 |
InChI Key |
BQWBEWNMXQCOMQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC=CC=C2C(C1)(C(F)(F)F)NCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1,3-dicyclohexyl-5-({[2-(piperazin-1-yl)ethyl]amino}methylidene)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B12454205.png)
![N-(3-chlorophenyl)-2-[(2-fluorophenyl)carbonyl]hydrazinecarbothioamide](/img/structure/B12454213.png)
![4-[[4-(2-Pyridyl)-6-(trifluoromethyl)pyrimidin-2-yl]amino]benzoic acid](/img/structure/B12454215.png)
![N-{2-[(6-methylpyridin-2-yl)carbamoyl]phenyl}furan-2-carboxamide](/img/structure/B12454223.png)
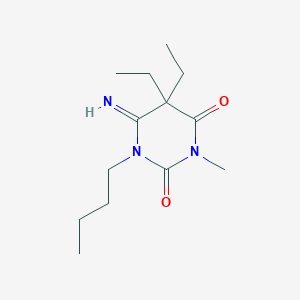
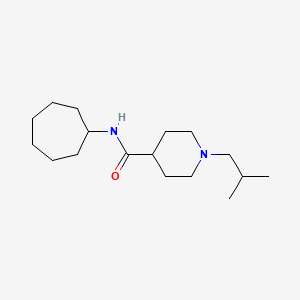
![N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}-2-(4-methylphenoxy)acetamide](/img/structure/B12454239.png)
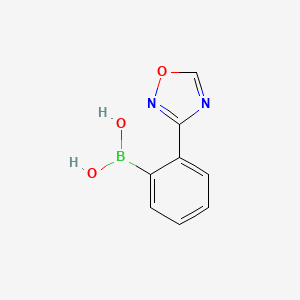

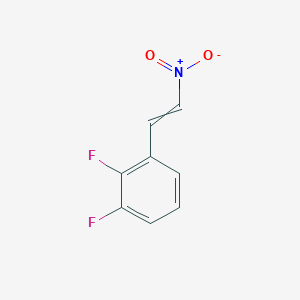
![N-tert-butyl-3,5-bis{[(3-methoxyphenyl)carbonyl]amino}benzamide](/img/structure/B12454255.png)
